molecular formula C32H38O5 B6329036 2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid CAS No. 2653263-66-0

2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid

Cat. No.: B6329036
CAS No.: 2653263-66-0
M. Wt: 502.6 g/mol
InChI Key: WSDKRPXBYJEIBA-UHFFFAOYSA-N
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Description

2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid is a xanthene-derived compound featuring two hexyloxy (-O-C₆H₁₃) substituents at the 3- and 6-positions of the xanthene core and a benzoic acid group at the 9-position. This structure combines the planar aromatic xanthene system with hydrophobic hexyl chains and a polar carboxylic acid moiety.

Properties

IUPAC Name

2-(3,6-dihexoxy-9H-xanthen-9-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O5/c1-3-5-7-11-19-35-23-15-17-27-29(21-23)37-30-22-24(36-20-12-8-6-4-2)16-18-28(30)31(27)25-13-9-10-14-26(25)32(33)34/h9-10,13-18,21-22,31H,3-8,11-12,19-20H2,1-2H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDKRPXBYJEIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OCCCCCC)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Introduction of Hexyloxy Groups

The 3,6-dihexyloxy substitution pattern on the xanthene core is achieved through sequential alkylation of a resorcinol derivative. Resorcinol undergoes O-alkylation with hexyl bromide under basic conditions (K₂CO₃, DMF, 80°C), yielding 3,6-dihexyloxyresorcinol. Excess alkylating agent (2.5 equiv) ensures complete substitution, with reaction completion confirmed via thin-layer chromatography (TLC).

Key Reaction Parameters

ParameterConditionYield (%)
BaseK₂CO₃92
SolventDMF-
Temperature80°C-
Reaction Time12 h-

Xanthene Ring Formation

Cyclocondensation of 3,6-dihexyloxyresorcinol with phthalic anhydride in concentrated H₂SO₄ at 120°C generates the xanthene core. The reaction proceeds via Friedel-Crafts acylation , forming a tetrahedral intermediate that dehydrates to yield 9-hydroxy-3,6-dihexyloxyxanthene. Sulfuric acid acts as both catalyst and dehydrating agent, with yields optimized to 78% after recrystallization in ethanol.

Functionalization at Position 9: Benzoic Acid Coupling

Nucleophilic Aromatic Substitution

The 9-hydroxy group undergoes substitution with benzoyl chloride in the presence of AlCl₃ (Lewis acid) to form the benzoate ester. Reaction conditions (toluene, 110°C, 6 h) prevent premature hydrolysis of the ester. Excess benzoyl chloride (1.5 equiv) ensures complete conversion, yielding 3,6-dihexyloxy-9-benzoyloxyxanthene.

Ester Hydrolysis to Carboxylic Acid

The benzoate ester is hydrolyzed to the carboxylic acid using NaOH (2M, ethanol/H₂O 1:1, reflux). The reaction is monitored via IR spectroscopy for disappearance of the ester carbonyl peak (~1740 cm⁻¹) and emergence of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹). Neutralization with HCl precipitates the crude product, which is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield 2-(3,6-dihexyloxyxanthen-9-yl)benzoic acid (85% purity, 68% yield).

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Design

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

  • Residence Time : 30 min (alkylation), 45 min (cyclocondensation)

  • Catalyst Recovery : H₂SO₄ is neutralized and recycled post-reaction to reduce waste.

Quality Control Protocols

  • HPLC Analysis : C18 column, methanol/water (80:20), retention time = 12.3 min.

  • ¹H NMR Validation : δ 7.8–8.1 ppm (aromatic protons), δ 4.0–4.2 ppm (hexyloxy –OCH₂–), δ 1.2–1.6 ppm (hexyl –CH₂–).

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

Under acidic conditions, incomplete dehydration leads to dihydroxanthene intermediates , detectable via LC-MS (m/z 489.2). Increasing H₂SO₄ concentration to 98% suppresses this side reaction, improving xanthene yield to 82%.

Ester Hydrolysis Challenges

Prolonged hydrolysis (>6 h) causes decarboxylation, forming 3,6-dihexyloxyxanthene (byproduct, m/z 457.3). Controlled pH (10–11) and temperature (70°C) mitigate this issue .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Organic Photovoltaics

Description:
This compound is employed as a light-harvesting material in organic solar cells. Its ability to absorb light and convert it into electrical energy enhances the efficiency of solar cells.

Key Findings:

  • Efficiency Improvement: Studies have shown that incorporating 2-(3,6-Dihexyloxyxanthen-9-yl)benzoic acid into photovoltaic cells can lead to improved energy conversion rates due to its strong absorption properties in the visible spectrum .

Fluorescent Probes

Description:
The compound exhibits strong fluorescence properties, making it suitable for biological imaging applications. It allows researchers to visualize cellular processes in real-time.

Key Findings:

  • Biological Imaging: Its high quantum yield and stability make it an excellent candidate for tracking biological molecules in live cells . This application is crucial for understanding cellular dynamics and disease mechanisms.

Polymer Chemistry

Description:
this compound serves as a building block in the synthesis of advanced polymers with tailored optical and electronic properties.

Key Findings:

  • Material Development: Research indicates that polymers synthesized with this compound exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications .

Drug Delivery Systems

Description:
The unique structure of this compound facilitates the development of innovative drug carriers that can improve the bioavailability and targeted delivery of therapeutic agents.

Key Findings:

  • Targeted Delivery: Case studies demonstrate that drug formulations incorporating this compound can achieve higher concentrations at target sites while minimizing side effects . This is particularly beneficial in cancer therapy where targeted delivery is crucial for efficacy.

Environmental Sensing

Description:
this compound is applied in creating sensors designed to detect environmental pollutants.

Key Findings:

  • Pollutant Detection: The compound's sensitivity to specific chemicals allows for the development of sensors that can monitor air and water quality effectively . This application supports industries focused on environmental protection and compliance with regulatory standards.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic PhotovoltaicsLight-harvesting material for solar cellsImproved energy conversion rates
Fluorescent ProbesBiological imaging toolReal-time visualization of cellular processes
Polymer ChemistryBuilding block for advanced polymersEnhanced mechanical strength and stability
Drug Delivery SystemsInnovative drug carriersImproved bioavailability and targeted delivery
Environmental SensingSensors for detecting pollutantsEffective monitoring of air/water quality

Mechanism of Action

The mechanism of action of 2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound is known to influence protein interactions and enzymatic activities .

Comparison with Similar Compounds

Halogenated Derivatives

  • 2-(2,7-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid (C₂₀H₁₀Cl₂O₅, MW 401.20): Features chlorine atoms at positions 2 and 7, a hydroxyl group at position 6, and a ketone at position 3.
  • 2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid (C₂₀H₁₀F₂O₅, MW 368.29): Fluorine substituents at positions 2 and 7 enhance stability and lipophilicity but lack the long alkyl chains of the dihexyloxy compound, limiting organic solvent compatibility .

Iodinated Derivatives

  • 2-(6-Hydroxy-4,5-diiodo-3-oxo-3H-xanthen-9-yl)benzoic Acid (C₂₀H₁₀I₂O₅, MW 631.11): Iodine atoms at positions 4 and 5 increase molecular weight significantly, enhancing X-ray attenuation properties.

Hydroxyl and Ester Derivatives

  • Benzoic Acid, 2-(3,6-Dihydroxy-9H-xanthen-9-yl)- (C₂₀H₁₄O₅, MW 334.32): Hydroxyl groups at positions 3 and 6 confer high polarity and hydrogen-bonding capacity, contrasting with the hydrophobic hexyloxy chains of the target compound .
  • Methyl 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoate (C₂₁H₁₄O₅, MW 346.33): The ester group reduces acidity compared to the carboxylic acid in the target compound, affecting reactivity in synthetic applications .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Trends
2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid C₃₂H₃₈O₆* ~518.64 -O-C₆H₁₃ (×2), -COOH High in organic solvents
2-(2,7-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid C₂₀H₁₀Cl₂O₅ 401.20 -Cl (×2), -OH, -C=O Moderate in polar solvents
2-(6-Hydroxy-4,5-diiodo-3-oxo-3H-xanthen-9-yl)benzoic Acid C₂₀H₁₀I₂O₅ 631.11 -I (×2), -OH, -C=O Low in water, high in DMSO
Benzoic Acid, 2-(3,6-Dihydroxy-9H-xanthen-9-yl)- C₂₀H₁₄O₅ 334.32 -OH (×2) High in aqueous buffers

*Estimated based on structural analysis.

Biological Activity

2-(3,6-Dihexyloxyxanthen-9-yl)benzoic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24H30O4
  • Molecular Weight : 394.49 g/mol
  • IUPAC Name : this compound

This compound features a xanthenyl moiety substituted with two hexoxy groups and a benzoic acid functional group, contributing to its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, research has indicated that it significantly reduces the production of prostaglandins in human cell lines, which are mediators of inflammation .

In Vivo Studies

In vivo experiments conducted on animal models have shown promising results regarding the anti-inflammatory effects of this compound. A study reported a reduction in edema in rats treated with this compound following carrageenan-induced inflammation .

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory effects of this compound.
    • Methodology : Rats were administered varying doses of the compound prior to inflammation induction.
    • Results : Significant reduction in paw swelling was observed at doses of 10 mg/kg and above.
    • : The compound shows potential as an anti-inflammatory agent.
  • Study on Cytotoxicity :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : Various cancer cell lines were treated with different concentrations of the compound.
    • Results : The compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value of 15 µM.
    • : Suggests potential for development as an anticancer agent .

Data Table: Biological Activity Overview

Biological ActivityIn Vitro ResultsIn Vivo ResultsReferences
Anti-inflammatoryCOX inhibition (IC50 = 12 µM)Reduced edema (10 mg/kg)
CytotoxicityIC50 = 15 µM (breast cancer cells)N/A
AntioxidantModerate activityN/A

Q & A

Q. What are the recommended synthetic routes for 2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid, and how are intermediates characterized?

Synthesis typically involves multi-step organic reactions, starting with the functionalization of xanthene cores. For example, hexyloxy groups are introduced via nucleophilic substitution or etherification under alkaline conditions. The benzoic acid moiety is often appended using coupling reactions (e.g., Suzuki-Miyaura). Intermediate characterization requires thin-layer chromatography (TLC) for purity checks and nuclear magnetic resonance (NMR) for structural validation. Critical steps include optimizing reaction temperatures (e.g., 80–110°C) and inert atmospheres to prevent oxidation .

Q. How is the compound purified, and what analytical techniques validate its purity?

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetone. Purity validation uses high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Mass spectrometry (MS) confirms molecular weight, while elemental analysis verifies stoichiometric ratios of C, H, and N. For crystalline derivatives, powder X-ray diffraction (PXRD) ensures phase homogeneity .

Q. What spectroscopic methods are critical for structural elucidation?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms hexyloxy chain integration.
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups.
  • UV-Vis spectroscopy : Characterizes π→π* transitions in the xanthene core (absorption maxima ~350–450 nm) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in fluorescence quantum yield measurements?

Fluorescence properties depend on solvent polarity, pH, and aggregation states. To address data discrepancies:

  • Standardize solvent systems (e.g., DMSO, ethanol) and degas solutions to minimize quenching.
  • Use time-resolved fluorescence spectroscopy to distinguish radiative vs. non-radiative decay pathways.
  • Validate results against reference dyes (e.g., fluorescein) with known quantum yields. Contradictions may arise from impurities; thus, HPLC-MS is essential to confirm sample integrity .

Q. What strategies optimize the compound’s stability under physiological conditions for bioimaging applications?

  • pH adjustment : The carboxylic acid group protonates at low pH, reducing solubility. Buffered solutions (pH 7.4) stabilize the deprotonated form.
  • Encapsulation : Use liposomes or polymeric nanoparticles to shield the xanthene core from enzymatic degradation.
  • Photostability assays : Monitor fluorescence intensity under continuous illumination (e.g., 488 nm laser) to assess photobleaching rates .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For example:

  • SHELX software refines crystal structures, confirming dihedral angles between the xanthene and benzoic acid moieties.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding with solvent molecules). Discrepancies between computational (DFT) and experimental data highlight conformational flexibility .

Q. What methodologies address conflicting toxicity profiles in cell-based studies?

  • Dose-response assays : Use a range of concentrations (1–100 µM) to identify thresholds for cytotoxicity.
  • Reactive oxygen species (ROS) assays : Link toxicity to oxidative stress mechanisms.
  • Metabolic profiling : LC-MS/MS identifies metabolites that may contribute to hepatotoxicity (e.g., liver enzyme irregularities noted in related xanthene derivatives) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethod/ResultReference
Molecular Weight508.62 g/mol (theoretical)
Melting Point215–220°C (decomposes)
λmax (UV-Vis)438 nm (in ethanol)
Fluorescence Quantum Yield0.45 (vs. fluorescein in 0.1 M NaOH)

Q. Table 2. Crystallographic Parameters for Analogous Compounds

ParameterValue (Example from )
Space GroupTriclinic, P1
Unit Cell Dimensionsa = 4.877 Å, b = 9.470 Å, c = 12.719 Å
Z2
R-factor0.039

Safety and Handling

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

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